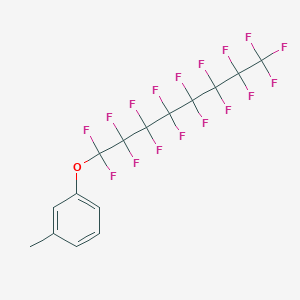
3-(Perfluorooctyloxy)toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Perfluorooctyloxy)toluene is an organic compound characterized by the presence of a perfluorooctyl group attached to a toluene molecule via an ether linkage. This compound is notable for its unique chemical properties, particularly its high thermal stability and hydrophobic nature, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Perfluorooctyloxy)toluene typically involves the reaction of perfluorooctyl iodide with a toluene derivative under specific conditions. A common method includes:
Reactants: Perfluorooctyl iodide and 3-hydroxytoluene.
Catalysts: Often, a base such as potassium carbonate is used.
Solvents: Organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed.
Conditions: The reaction is usually carried out under reflux conditions to facilitate the etherification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain a high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.
Substitution: The aromatic ring in the toluene moiety can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
3-(Perfluorooctyloxy)toluene finds applications across various fields:
Chemistry: Used as a surfactant and in the synthesis of fluorinated polymers.
Biology: Employed in the study of membrane proteins due to its hydrophobic properties.
Medicine: Investigated for its potential in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of water-repellent coatings and lubricants due to its non-stick properties.
作用機序
The mechanism by which 3-(Perfluorooctyloxy)toluene exerts its effects is largely attributed to its perfluorinated tail, which imparts unique physical and chemical properties. The compound interacts with molecular targets primarily through hydrophobic interactions, affecting pathways related to membrane dynamics and protein function.
類似化合物との比較
Perfluorooctyl bromide: Similar in structure but with a bromine atom instead of a toluene moiety.
Perfluorooctanoic acid: Contains a carboxylic acid group instead of an ether linkage.
Perfluorooctyl iodide: The precursor in the synthesis of 3-(Perfluorooctyloxy)toluene.
Uniqueness: this compound stands out due to its combination of a perfluorinated tail and an aromatic toluene ring, providing a balance of hydrophobicity and reactivity that is not commonly found in other perfluorinated compounds. This makes it particularly useful in applications requiring both stability and specific chemical interactions.
特性
分子式 |
C15H7F17O |
|---|---|
分子量 |
526.19 g/mol |
IUPAC名 |
1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)-3-methylbenzene |
InChI |
InChI=1S/C15H7F17O/c1-6-3-2-4-7(5-6)33-15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h2-5H,1H3 |
InChIキー |
LRDCUNHVBPESFH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


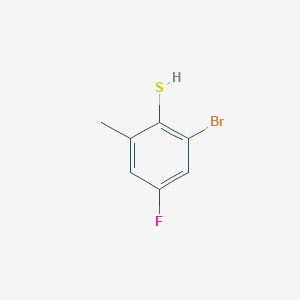
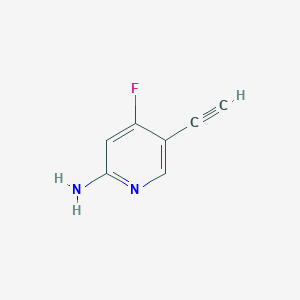
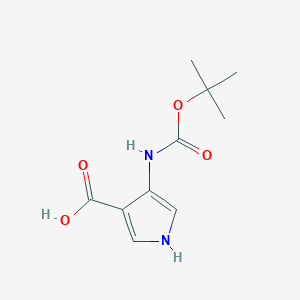
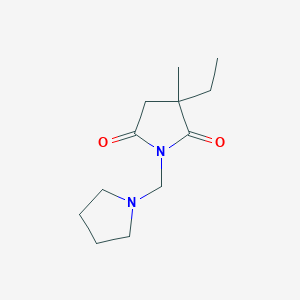
![4-(Benzyloxy)-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855499.png)
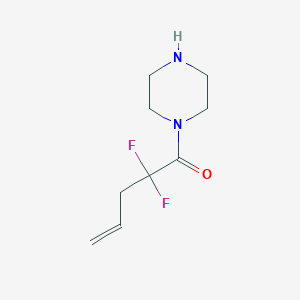
![3-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12855519.png)
![2-(Carboxy(hydroxy)methyl)-5-ethoxybenzo[d]oxazole](/img/structure/B12855536.png)
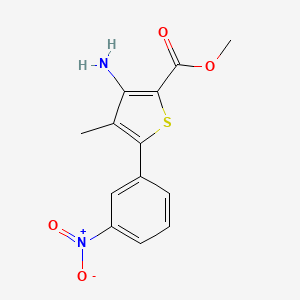
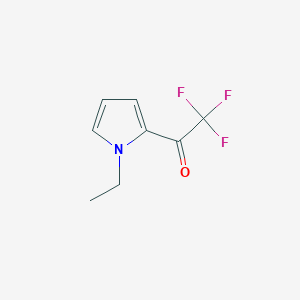


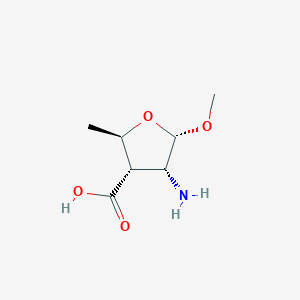
![2,4-Difluorophenyl [(2,6-dichloro-4-pyridyl)amino]methanethioate](/img/structure/B12855570.png)
